molecular formula C18H27NO2 B14462176 2-Nonyl-1-oxo-1,2-dihydro-1lambda~5~-quinolin-2-ol CAS No. 66319-28-6

2-Nonyl-1-oxo-1,2-dihydro-1lambda~5~-quinolin-2-ol

Cat. No.: B14462176
CAS No.: 66319-28-6
M. Wt: 289.4 g/mol
InChI Key: DYCQIOCUFBJEAU-UHFFFAOYSA-N
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Description

2-Nonyl-1-oxo-1,2-dihydro-1lambda~5~-quinolin-2-ol is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyl-1-oxo-1,2-dihydro-1lambda~5~-quinolin-2-ol can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and oxidation to yield the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve large-scale Skraup synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Nonyl-1-oxo-1,2-dihydro-1lambda~5~-quinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Nonyl-1-oxo-1,2-dihydro-1lambda~5~-quinolin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nonyl-1-oxo-1,2-dihydro-1lambda~5~-quinolin-2-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit key enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nonyl-1-oxo-1,2-dihydro-1lambda~5~-quinolin-2-ol is unique due to its specific nonyl side chain and the presence of both oxo and hydroxyl groups

Properties

CAS No.

66319-28-6

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

2-nonyl-1-oxido-1H-quinolin-1-ium-2-ol

InChI

InChI=1S/C18H27NO2/c1-2-3-4-5-6-7-10-14-18(20)15-13-16-11-8-9-12-17(16)19(18)21/h8-9,11-13,15,19-20H,2-7,10,14H2,1H3

InChI Key

DYCQIOCUFBJEAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(C=CC2=CC=CC=C2[NH+]1[O-])O

Origin of Product

United States

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